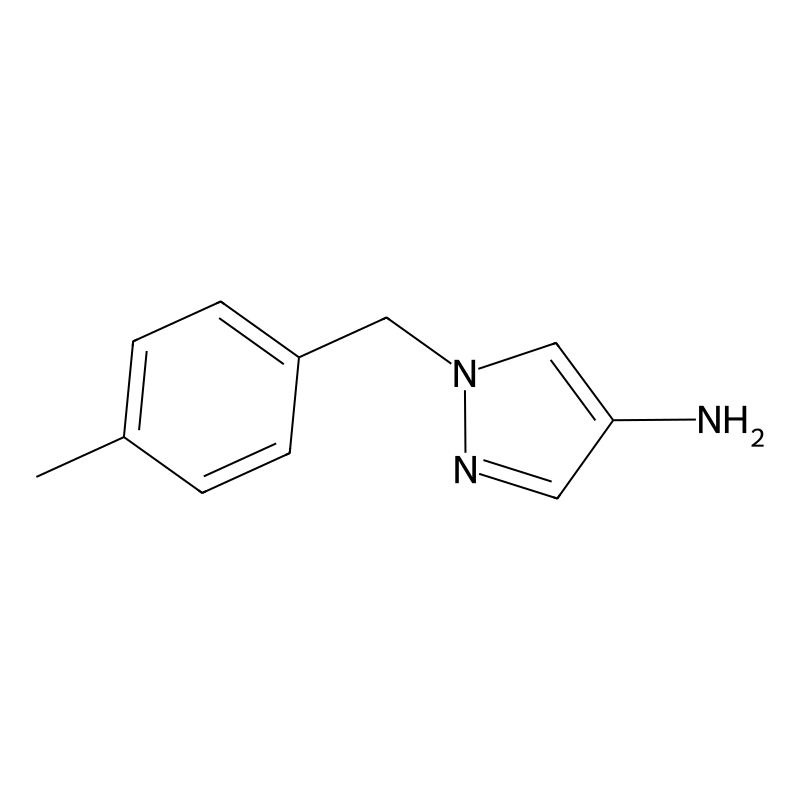1-(4-methylbenzyl)-1H-pyrazol-4-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1-(4-Methylbenzyl)-1H-pyrazol-4-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 187.24 g/mol. The structure features a pyrazole ring substituted with a 4-methylbenzyl group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis .
- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.
- Reduction Reactions: The compound may also be reduced to form secondary or tertiary amines depending on the reagents used .
The synthesis of 1-(4-methylbenzyl)-1H-pyrazol-4-amine typically involves the following methods:
- Direct Amination: This method involves reacting 4-methylbenzyl chloride with 4-amino-1H-pyrazole under suitable conditions to yield the desired product.
- One-Pot Reactions: More efficient synthetic routes have been developed that allow for the formation of pyrazole derivatives through one-pot reactions involving condensation and reduction steps .
This compound has potential applications in several areas:
- Pharmaceuticals: As a building block for synthesizing various biologically active compounds.
- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
- Material Science: Investigated for its properties in polymer chemistry and as a ligand in coordination chemistry .
Interaction studies focus on understanding how 1-(4-methylbenzyl)-1H-pyrazol-4-amine interacts with biological targets. Preliminary studies suggest that it may exhibit interactions characteristic of other pyrazole derivatives, potentially influencing enzyme activity or receptor binding. Further research is necessary to elucidate these interactions fully and assess their implications for drug development.
Several compounds share structural similarities with 1-(4-methylbenzyl)-1H-pyrazol-4-amine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 1-(Phenyl)-1H-pyrazol-4-amine | Contains a phenyl group instead of methylbenzyl | Antimicrobial properties |
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Has a tert-butyl and methoxy substitution | Anti-inflammatory effects |
| 1-(p-Chlorobenzyl)-1H-pyrazol-4-amine | Chlorine substitution enhances lipophilicity | Potential anticancer activity |
The presence of the methylbenzyl group in 1-(4-methylbenzyl)-1H-pyrazol-4-amine may enhance its solubility and bioavailability compared to other derivatives, making it a unique candidate for further study in medicinal chemistry .








